Glycochenodeoxycholic acid-d4 is a deuterated derivative of glycochenodeoxycholic acid, a bile acid primarily involved in the solubilization of fats and sterols for absorption in the gastrointestinal tract. The compound is characterized by the substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen, which enhances its stability and utility in analytical chemistry. Glycochenodeoxycholic acid itself is a glycine conjugate of chenodeoxycholic acid, a primary bile acid synthesized in the liver. This compound plays significant roles in various physiological processes, including cholesterol metabolism and gallstone dissolution.
Glycochenodeoxycholic acid-d4 can be sourced from several chemical suppliers, including Avanti Research and Cayman Chemical. These companies provide high-purity standards for research applications, ensuring that the compounds meet rigorous specifications for identity, purity, and stability.
Glycochenodeoxycholic acid-d4 falls under the classification of bile acids and derivatives. It is categorized as a bile salt due to its amphipathic nature, which allows it to interact with lipids and facilitate their absorption. The compound is also classified as a deuterated compound because of the incorporation of deuterium.
The synthesis of glycochenodeoxycholic acid-d4 involves the conjugation of chenodeoxycholic acid with glycine, followed by deuteration. The deuteration process typically employs methods such as:
The molecular formula for glycochenodeoxycholic acid-d4 is , with a molecular weight of approximately 463.65 g/mol. The presence of four deuterium atoms enhances the mass and alters the NMR characteristics, making it useful as an internal standard in quantitative analyses.
The structure of glycochenodeoxycholic acid-d4 features a steroid backbone typical of bile acids, with hydroxyl groups at specific positions that contribute to its solubility properties. The structural formula can be represented as follows:
The compound exhibits specific spectral characteristics due to its deuterated nature. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can differentiate between hydrogen and deuterium signals, allowing for precise quantification in biological samples.
Glycochenodeoxycholic acid-d4 participates in various biochemical reactions typical of bile acids:
The reactions involving glycochenodeoxycholic acid-d4 often require specific conditions to maintain stability due to the presence of deuterium. Analytical techniques such as mass spectrometry and chromatography are employed to monitor these reactions effectively.
Glycochenodeoxycholic acid-d4 functions primarily as a detergent in the digestive system. Its mechanism involves:
Studies indicate that glycochenodeoxycholic acid can activate specific signaling pathways such as PI3K/Akt in certain cancer cells, implicating its role in tumorigenesis under pathological conditions.
Relevant data includes:
Glycochenodeoxycholic acid-d4 serves several scientific purposes:
Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a deuterated derivative of the endogenous bile acid glycochenodeoxycholic acid (GCDCA), characterized by the substitution of four hydrogen atoms with deuterium at specific molecular positions. Its systematic IUPAC name is 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid, reflecting its complex steroid nucleus and glycine conjugation site [8]. The compound carries the CAS Registry Number 1201918-16-2, providing a unique identifier for chemical databases and regulatory documentation.
GCDCA-d4 shares the fundamental biochemical properties of its non-deuterated counterpart, serving as the glycine conjugate of chenodeoxycholic acid (CDCA) – a primary bile acid synthesized in hepatocytes from cholesterol. The conjugation occurs via an amide bond between the carboxyl group of CDCA and the amino group of glycine, enhancing its water solubility for efficient biliary secretion [1] [6]. This structural feature enables GCDCA-d4 to function identically to native GCDCA in biological systems while providing distinct analytical signatures for detection.
Table 1: Nomenclature and Identifiers of Glycochenodeoxycholic Acid-d4
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
Common Synonyms | Chenodeoxycholylglycine-d4; Glycochenodeoxycholate-d4; 5β-cholanic acid-3α,7α-diol N-(carboxymethyl)-amide-d4 |
CAS Registry Number | 1201918-16-2 |
Molecular Formula | C₂₆H₃₉D₄NO₅ |
Canonical SMILES | C[C@@]12C@([H])[C@@]3([H])C@@([H])[C@@]4(C@([H])C[C@H]3O)C |
The deuterium labeling in GCDCA-d4 occurs at the 2,2,4,4 positions on the steroid nucleus, replacing four hydrogen atoms with deuterium (²H) isotopes [7]. This specific substitution pattern was strategically selected to maintain molecular stability while creating a distinct mass difference detectable via mass spectrometry. The molecular weight of GCDCA-d4 is 453.65 g/mol, representing a +4 atomic mass unit increase compared to its non-deuterated counterpart (449.63 g/mol) [4] [6]. This mass shift enables precise differentiation in analytical applications without significantly altering the compound's chemical behavior or biological interactions.
Deuterium incorporation creates a stable isotopic analogue that preserves the original compound's biochemical properties – including its detergent-like ability to solubilize lipids, its receptor binding characteristics, and its enterohepatic circulation patterns. However, the carbon-deuterium bonds exhibit greater stability than carbon-hydrogen bonds due to the isotope's higher mass, potentially reducing metabolic degradation rates at the labeled positions. This kinetic isotope effect (KIE) must be considered when extrapolating quantitative data from tracer studies, as it may slightly alter metabolic rates compared to the native compound [1] [8].
Table 2: Comparative Molecular Characteristics of GCDCA and GCDCA-d4
Property | GCDCA | GCDCA-d4 |
---|---|---|
Molecular Formula | C₂₆H₄₃NO₅ | C₂₆H₃₉D₄NO₅ |
Molecular Weight (g/mol) | 449.63 | 453.65 |
Exact Mass | 449.3143 | 453.3400 |
Deuterium Positions | N/A | C-2,2,4,4 |
Key Functional Groups | 3α-OH, 7α-OH, glycine-conjugated carboxyl | Identical functional groups |
Mass Spectrometry Signature | m/z 448.3 [M-H]⁻ | m/z 452.3 [M-H]⁻ |
The development of GCDCA-d4 represents a significant milestone in the evolution of bile acid research methodologies. Early investigations into bile acid metabolism relied on colorimetric assays and thin-layer chromatography, which lacked specificity for individual bile acid species [9]. The advent of mass spectrometry in the late 20th century revolutionized bile acid analysis, creating demand for stable isotope-labeled internal standards that could correct for matrix effects and ionization efficiency variations in complex biological samples.
Deuterated bile acids like GCDCA-d4 emerged as critical tools with the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in metabolomics research. The compound's first commercial availability in the early 2010s enabled researchers to address quantification challenges posed by the structural diversity of bile acids and their low physiological concentrations. Its implementation coincided with key discoveries about the signaling functions of bile acids beyond their classical roles in lipid emulsification, particularly through the farnesoid X receptor (FXR) and TGR5 receptor pathways [3] [9].
GCDCA-d4 has since become indispensable for investigating pathological alterations in bile acid profiles. Seminal studies utilizing this standard have revealed disease-specific signatures: elevated GCDCA levels in Huntington's disease patients compared to healthy controls [2], decreased secondary bile acids in inflammatory bowel disease [9], and differential responses to dietary interventions in metabolic studies [3]. These applications highlight how GCDCA-d4 has transitioned from a specialized analytical tool to a cornerstone of modern bile acid quantification, enabling discoveries about the roles of bile acids in neurodegeneration, metabolic regulation, and gastrointestinal pathophysiology.
Table 3: Key Research Applications of GCDCA-d4
Research Area | Application | Significance |
---|---|---|
Neurodegenerative Disease | Quantifying GCDCA elevation in Huntington's disease plasma [2] | Identified GCDCA as potential biomarker and contributor to neuropathology |
Metabolic Studies | Tracking bile acid changes in response to whole vs. refined grain diets [3] | Revealed diet-induced alterations in bile acid signaling |
Gastrointestinal Pathophysiology | Differentiating IBD from other intestinal disorders via bile acid profiling [9] | Established diagnostic models based on bile acid imbalances |
Hepatocellular Carcinoma | Quantifying GCDCA as diagnostic marker in serum | Correlated levels with disease progression |
Bariatric Surgery Outcomes | Monitoring post-surgical changes in bile acid profiles | Elucidated metabolic mechanisms underlying surgical benefits |
GCDCA-d4 has become fundamental for precise quantification in bile acid panels due to its structural congruence with endogenous GCDCA. As an internal standard, it corrects for analytical variations during sample preparation and instrumental analysis by exhibiting nearly identical extraction efficiency, chromatographic behavior, and ionization characteristics as the analyte of interest – while remaining distinguishable via mass spectrometry [9]. This functionality is particularly crucial when analyzing complex biological matrices like plasma, where co-eluting compounds can suppress ionization (matrix effects).
The analytical protocol typically involves spiking known quantities of GCDCA-d4 into biological samples prior to extraction. After processing, LC-MS/MS analysis detects the deuterated standard (m/z 452.3) and endogenous GCDCA (m/z 448.3) simultaneously. The ratio of their peak areas enables accurate back-calculation of GCDCA concentration through established calibration curves, compensating for sample losses and analytical variability. This approach has been validated in multiple clinical studies examining bile acid alterations in disease states, demonstrating coefficients of variation below 15% for GCDCA quantification when using its deuterated analogue as internal standard [2] [9].
Recent methodological advances have leveraged GCDCA-d4 in multiplexed panels quantifying up to 15 bile acid species simultaneously. In these applications, it often serves as a shared internal standard for structurally similar congeners like glycodeoxycholic acid (GDCA), due to their shared fragmentation patterns and chromatographic properties. This application is evidenced by IBD research where GCDCA-d4 enabled quantification of multiple glycine-conjugated bile acids despite their shared internal standard [9]. The compound's stability under various storage conditions (-80°C long-term, -20°C short-term) further enhances its utility in large-scale clinical studies requiring batch analysis [1] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0